Chemical Stability in Aqueous Solution: D-MePhe-Pro-Arg-H Retains 100% Activity After 5 Days at 40°C While D-Phe-Pro-Arg-H Degrades by ≥50%
The N-methyl analog D-MePhe-Pro-Arg-H sulfate (compound 2) retained 100% of its initial antithrombin activity after 5 days of storage at 40°C in aqueous buffer (pH 6.0), as measured by thrombin time (TT) assay. In contrast, the non-methylated parent D-Phe-Pro-Arg-H sulfate (compound 1) lost 50% of its initial activity by day 3 and retained only approximately 40% by day 5 under identical conditions [1]. The Boc-protected analog Boc-D-Phe-Pro-Arg-H (compound 3) was also stable (100% activity at day 5), but this compound was subsequently shown to lack thrombin selectivity (see Evidence Item 2), meaning chemical stability alone is not a sufficient selection criterion [1].
| Evidence Dimension | Residual antithrombin activity after storage in aqueous solution (pH 6.0, 40°C) as measured by TT assay (expressed as percentage of initial activity) |
|---|---|
| Target Compound Data | D-MePhe-Pro-Arg-H (2): 100% activity at day 1, 100% at day 3, 100% at day 5; initial concentration required for 5-fold TT prolongation = 0.25 µM |
| Comparator Or Baseline | D-Phe-Pro-Arg-H (1): 100% activity at day 1, 50% at day 3, ~40% at day 5; Boc-D-Phe-Pro-Arg-H (3): 100% at day 1, 100% at day 3, 100% at day 5 |
| Quantified Difference | After 5 days: target retains 100% vs. comparator ~40% (Δ ≈ 60 percentage points loss for parent compound) |
| Conditions | Aqueous solution, pH 6.0, 40°C, peptide sulfates; activity measured by thrombin time (TT) assay reporting concentration (µM) required for 5-fold prolongation of clotting time |
Why This Matters
For laboratories requiring stock solution stability at ambient or elevated temperatures, the D-MePhe derivative eliminates the need for cold-chain storage and prevents batch-to-batch potency drift observed with the non-methylated parent.
- [1] Bajusz S, Széll E, Bagdy D, Barabás E, Horváth G, Diószegi M, Fittler Z, Szabó G, Juhász A, Tomori E, Szilágyi G. Highly active and selective anticoagulants: D-Phe-Pro-Arg-H, a free tripeptide aldehyde prone to spontaneous inactivation, and its stable N-methyl derivative, D-MePhe-Pro-Arg-H. J Med Chem. 1990 Jun;33(6):1729-35; Table V. View Source
